molecular formula C6H11NO3S B3002201 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864058-40-1

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B3002201
CAS No.: 1864058-40-1
M. Wt: 177.22
InChI Key: GJJRBQXKNGFCRJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[221]heptane-2-sulfonamide is a bicyclic compound featuring an oxygen bridge and a sulfonamide group

Mechanism of Action

Target of Action

The primary target of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is the estrogen receptor alpha (ERα). This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .

Mode of Action

This compound interacts with its target, ERα, by inducing its degradation. This degradation is mediated through a proteasome-mediated process . The compound’s interaction with ERα leads to changes in the receptor’s activity, thereby affecting the expression of genes regulated by this receptor .

Biochemical Pathways

The interaction of this compound with ERα affects several biochemical pathways. One of the key pathways influenced is the interleukin-2 (IL2) gene expression pathway. The compound’s action inhibits the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for IL2 gene expression .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of ERα and the subsequent inhibition of IL2 gene expression. These effects can lead to changes in cellular growth and development, particularly in cells where ERα plays a significant role .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the length and position of the alkyl side chain in the compound have been found to significantly affect its biological activity . .

Comparison with Similar Compounds

Uniqueness: 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its combination of a rigid bicyclic structure and a reactive sulfonamide group. This combination allows for specific interactions with biological targets and versatile chemical reactivity .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRBQXKNGFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-40-1
Record name 7-oxabicyclo[2.2.1]heptane-2-sulfonamide
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